Abbott 14c

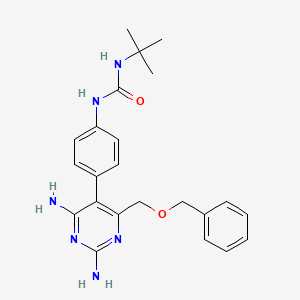

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H28N6O2 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

1-tert-butyl-3-[4-[2,4-diamino-6-(phenylmethoxymethyl)pyrimidin-5-yl]phenyl]urea |

InChI |

InChI=1S/C23H28N6O2/c1-23(2,3)29-22(30)26-17-11-9-16(10-12-17)19-18(27-21(25)28-20(19)24)14-31-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H2,26,29,30)(H4,24,25,27,28) |

InChI Key |

MLBYOWASRACYDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)C2=C(N=C(N=C2N)N)COCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling of O6 Methyldeoxyguanosine

Chemical Synthesis of O6-Methyldeoxyguanosine

Chemical synthesis of O6-Methyldeoxyguanosine typically involves the modification of deoxyguanosine. One approach involves the protection of the sugar hydroxyl groups of deoxyguanosine, followed by chlorination at the O6 position, and subsequent reaction with a methoxide (B1231860) source, such as sodium methoxide, to introduce the methyl group nih.gov. Another established method for the preparation of O6-alkylated deoxyguanosine derivatives involves the alkylation of deoxyguanosine using methylating agents nih.govscispace.com. Ethereal diazomethane (B1218177) is a potent methylating agent commonly employed for this purpose nih.govscispace.comacs.org. Alternative strategies have also been explored, including methods utilizing O6-sulfonate esters or a two-step, one-pot reaction involving alcohols or phenols, DABCO, and DBU for the synthesis of O6-alkyl or -aryl ethers acs.orgnih.gov.

Strategies for 8-14C-Isotopic Incorporation

To study the metabolic fate and interactions of O6-Methyldeoxyguanosine, isotopic labeling, such as with carbon-14 (B1195169) at the 8th position, is crucial.

The synthesis of 8-14C-labeled O6-Methyldeoxyguanosine necessitates the use of a deoxy[8-14C]guanosine precursor acs.org. This labeled precursor can be obtained commercially with a defined specific activity acs.org. Another method for preparing labeled deoxyribonucleosides, including deoxyguanosine-8-C14, involves the enzymatic transfer of deoxyribose from a purine (B94841) or pyrimidine (B1678525) deoxyriboside to a carbon-14 labeled purine or pyrimidine base cdnsciencepub.com. This enzymatic approach can provide an efficient means of incorporating the 14C label at the desired position cdnsciencepub.com.

Methylation of deoxy[8-14C]guanosine is a key step in the synthesis of 8-14C-labeled O6-Methyldeoxyguanosine acs.org. Ethereal diazomethane is frequently used for this methylation reaction nih.govscispace.comacs.org. The reaction is typically carried out under controlled conditions to favor methylation at the O6 position acs.org. However, methylation with diazomethane can also lead to the formation of other alkylated products, including 1- and 7-alkyl-2'-deoxyguanosine and N2,O6-dimethyl-2'-deoxyguanosine nih.gov. Therefore, careful control of reaction parameters is essential. Standard precautions for handling diazomethane, a hazardous substance, must be observed, such as conducting reactions in a hood behind an explosion shield scispace.comacs.org.

Achieving high radiochemical yield and purity is paramount in the synthesis of isotopically labeled compounds like 8-14C-O6-Methyldeoxyguanosine for accurate downstream applications. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form rsc.orgrsc.orgnih.goviaea.org. Various factors can influence both the yield and purity, including the efficiency of the methylation reaction, the presence of side reactions leading to other methylated products, and the effectiveness of purification steps nih.govacs.org.

Purification is a critical aspect of the synthesis. High-pressure liquid chromatography (HPLC) is a widely used technique for separating the desired O6-Methyldeoxyguanosine from unreacted starting material and other reaction byproducts, including other methylated isomers rsc.orgnih.goviaea.orgresearchgate.net. Prior purification of the deoxyguanosine starting material can also be necessary to remove impurities like guanosine, which could interfere with the reaction or purification scispace.com. Radiochemical purity is typically assessed using techniques such as HPLC coupled with a radio detector or radio thin-layer chromatography (RTLC) rsc.orgnih.goviaea.org. Reported radiochemical purities for synthesized labeled nucleosides are often high, exceeding 97% or 99% rsc.orgrsc.orgnih.goviaea.org. Radiochemical yields can vary depending on the specific synthesis route and scale acs.orgrsc.orgrsc.orgnih.goviaea.org.

Post-Synthetic Derivatization for Downstream Applications

Following its synthesis, O6-Methyldeoxyguanosine may undergo further derivatization to facilitate its use in various research applications, particularly those involving nucleic acid metabolism and interactions.

Further Phosphorylation to 5'-Triphosphate using N,N'-Carbonyldiimidazole

Following its isolation, O6-methyldeoxyguanosine can be converted to its 5'-triphosphate form (O6-MedGTP). This triphosphate is a substrate for DNA polymerases and is used in various biochemical studies, including investigations into DNA synthesis and repair mechanisms. One approach for the synthesis of the 5'-triphosphate involves the chemical conversion of the isolated nucleoside or its monophosphate derivative. While enzymatic methods can be used for initial phosphorylation to the monophosphate, further phosphorylation to the triphosphate can be achieved chemically. nih.gov N,N'-Carbonyldiimidazole (CDI) is a reagent that can be utilized in the phosphorylation of nucleosides or nucleoside monophosphates to their triphosphate forms. CDI acts as a coupling agent, facilitating the reaction between the phosphate (B84403) group and the nucleoside or nucleotide. fishersci.atnordmann.global

Analytical Characterization of 8-14C-Labeled O6-Methyldeoxyguanosine

Rigorous analytical characterization is essential to confirm the identity, purity, and specific activity of 8-14C-labeled O6-methyldeoxyguanosine and its derivatives. This is particularly important for radiolabeled compounds used in biological tracer studies. pageplace.de

High-Pressure Liquid Chromatography (HPLC) for Product Separation and Purity Assessment

High-pressure liquid chromatography (HPLC) is a primary technique used for the separation and purification of O6-methyldeoxyguanosine and its phosphorylated forms from reaction mixtures. HPLC allows for the separation of the target compound from starting materials, byproducts, and other impurities based on their differential interactions with the stationary phase and mobile phase. researchgate.net This chromatographic method is also routinely used to assess the chemical purity of the synthesized product. pageplace.de By monitoring the elution profile using UV detection or other suitable methods, the presence and relative amounts of impurities can be determined. nih.gov

Radiochemical Purity Determination

Determining the radiochemical purity of 8-14C-labeled O6-methyldeoxyguanosine is critical to ensure that the observed radioactivity is associated solely with the desired compound. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form. pageplace.de Various analytical techniques can be employed for this purpose, including high-performance liquid chromatography coupled with a radioactivity detector (such as a beta-flow-through detector) or by collecting fractions from the HPLC separation and quantifying the radioactivity in each fraction using liquid scintillation counting. pageplace.desnmjournals.orgtno-pharma.com Other chromatographic methods like paper chromatography and thin-layer chromatography can also be used. pageplace.de Enzymatic degradation followed by analysis of the radioactive products can further confirm the position of the radioactive label within the molecule. pageplace.de These methods are designed to separate the labeled compound from any radioactive impurities that may have formed during synthesis or decomposition. pageplace.de A radiochemical purity of >99% is often achieved and desired for tracer studies. snmjournals.org

Molecular Interactions and Biological Consequences of 8 14c Labeled O6 Methyldeoxyguanosine

Interactions with DNA Polymerases and Replication Fidelity

DNA polymerases are the enzymes responsible for synthesizing new DNA strands during replication and repair. Their ability to accurately select and incorporate the correct deoxynucleotide triphosphate (dNTP) opposite the template base is crucial for maintaining genomic integrity. The presence of O6-MeG in the DNA template can challenge this fidelity, leading to altered kinetics of incorporation and increased misincorporation events.

Studies utilizing synthetic DNA templates containing O6-MeG, such as poly(dC,m6dG) and poly(dT,m6dG), have provided insights into the kinetic preferences of various DNA polymerases when encountering this lesion. When replicating templates containing O6-MeG, DNA polymerases can insert nucleotides opposite the modified base. Research has shown that O6-MeG can pair with both cytosine and thymine (B56734), but there is often a marked preference for thymine incorporation. nih.gov

For instance, studies with E. coli DNA polymerase I (Klenow fragment) replicating O6-MeG-containing templates demonstrated that O6-methyldeoxyguanosine triphosphate (m6dGTP), when present as an incoming nucleotide, could be utilized by the polymerase. nih.gov The kinetic behavior indicated that m6dGTP acts as an analog of dATP, with an apparent Km (Kappm) of approximately 6 µM for E. coli DNA polymerase I (Klenow fragment), compared to a Kappm of about 0.8 µM for dATP. nih.gov This suggests that while m6dGTP can be incorporated, the polymerase shows a preference for the natural nucleotide dATP.

The altered hydrogen bonding of O6-MeG leads to its recognition as a template base that can pair with thymine more readily than with cytosine during DNA replication. genelink.comnih.govnih.govoup.compnas.orgoup.comnih.gov This mispairing results in the preferential incorporation of adenine (B156593) opposite O6-MeG in the template strand during DNA synthesis. genelink.com

Studies on substrate acceptability have shown that DNA polymerases preferentially insert thymine opposite O6-MeG in the template DNA. genelink.comnih.gov This misincorporation is a key event leading to mutations. For example, when replicating templates containing O6-MeG, human DNA polymerase η misincorporated dTTP opposite the lesion with a higher efficiency compared to the correct dCTP incorporation. semanticscholar.org

The following table summarizes representative data on the relative efficiency of nucleotide incorporation opposite O6-MeG by different DNA polymerases, illustrating the preference for thymine misincorporation:

| DNA Polymerase | Template Base | Incoming Nucleotide | Relative Incorporation Efficiency (vs. dCTP opposite G) | Reference |

| E. coli DNA Polymerase I | O6-MeG | dTMP | Higher preference than dCMP | nih.gov |

| T4 DNA Polymerase | O6-MeG | dTMP | Lower preference than E. coli Pol I | nih.gov |

| T5 DNA Polymerase | O6-MeG | dTMP | Lower preference than E. coli Pol I | nih.gov |

| Human DNA Polymerase η | O6-MeG | dTTP | Higher efficiency than dCTP | semanticscholar.org |

This table highlights the varying degrees of misincorporation fidelity among different polymerases when encountering O6-MeG, consistently showing a propensity for thymine (as dTTP) insertion opposite the lesion.

Role as a Promutagenic DNA Lesion

O6-MeG is a well-established promutagenic DNA lesion. genelink.comnih.govbmj.comnih.govresearchgate.netoup.com Its mutagenic potential arises from its ability to cause errors during DNA replication, leading to heritable changes in the DNA sequence.

The primary mechanism by which O6-MeG exerts its mutagenic effect is through aberrant base pairing during DNA replication. While guanine (B1146940) typically forms Watson-Crick base pairs with cytosine through three hydrogen bonds, the methylation at the O6 position of guanine disrupts this normal pairing. O6-MeG can form a stable wobble base pair with thymine, involving two hydrogen bonds. nih.govopenrepository.com This O6-MeG:T mispair is readily accommodated by DNA polymerases and is a major source of replication errors. nih.govopenrepository.com The formation of this mispair is favored over the correct O6-MeG:C pairing. nih.gov

The mispairing of O6-MeG with thymine during DNA replication directly leads to specific types of mutations. During the first round of replication, a DNA polymerase encountering an O6-MeG in the template strand will preferentially insert adenine (as dTTP) opposite it. In the subsequent round of replication, the newly incorporated adenine will pair with thymine. This process results in a G:C to A:T transition mutation in the DNA sequence. genelink.comnih.govresearchgate.net These G to A transition mutations are a hallmark of DNA damage induced by methylating agents and are frequently observed in oncogenes like K-ras and tumor suppressor genes like p53 in various cancers. genelink.comacs.org

DNA Repair Pathways and Enzymatic Reversal of Damage

Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA lesions like O6-MeG. The primary pathway for the repair of O6-MeG is direct reversal of the damage by a dedicated enzyme.

The most critical enzyme for repairing O6-MeG is O6-alkylguanine-DNA alkyltransferase (MGMT), also known as AGT or O6-methylguanine-DNA methyltransferase. genelink.comnih.govoup.comoup.comnih.govacs.orgnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.gov MGMT is a unique repair protein that removes the alkyl group (in this case, the methyl group) from the O6 position of guanine and transfers it to a cysteine residue within its own active site. nih.govoup.comoup.comresearchgate.net This transfer is stoichiometric and results in the irreversible inactivation of the MGMT protein, classifying it as a suicide enzyme. oup.comresearchgate.net By removing the methyl group, MGMT restores the guanine base to its original state, allowing it to pair correctly with cytosine and preventing mutations. genelink.com The efficiency of MGMT activity is a major determinant of cellular sensitivity to methylating agents and the frequency of G to A transition mutations. acs.orgresearchgate.net

While MGMT is the primary repair pathway, the mismatch repair (MMR) system also plays a role in processing O6-MeG:T mispairs that escape MGMT repair. oup.comnih.govnih.gov The MMR system recognizes the mispaired O6-MeG:T base pair and initiates a repair process. However, the interaction between MMR and O6-MeG:T can lead to futile repair cycling and ultimately trigger cellular toxicity and cell death, particularly in cells with proficient MMR. oup.comnih.gov This interaction contributes to the cytotoxic effects of methylating agents. nih.gov

Other repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), are generally less involved in the direct repair of O6-MeG compared to MGMT. BER primarily handles small base modifications and abasic sites, while NER typically removes bulky DNA adducts that cause significant helical distortion. nih.govoup.combiorxiv.org Although some evidence suggests that NER might play a minor role in the repair of certain O6-alkylguanine adducts, MGMT remains the predominant and most efficient pathway for the removal of O6-MeG. openagrar.denih.govopenrepository.combiologists.com

| Repair Pathway | Primary Substrates | Role in O6-MeG Repair |

| O6-alkylguanine-DNA alkyltransferase (MGMT) | O6-alkylguanine lesions (including O6-MeG) | Direct reversal of methylation, primary repair pathway. genelink.comnih.govoup.comoup.comnih.govacs.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.gov |

| Mismatch Repair (MMR) | Base-base mismatches and insertion/deletion loops | Processes O6-MeG:T mispairs, can lead to cytotoxicity. oup.comnih.govnih.gov |

| Base Excision Repair (BER) | Small base modifications, abasic sites, some alkylation | Repairs other alkylation damage, but not primary for O6-MeG. nih.govnih.govoup.combiorxiv.org |

| Nucleotide Excision Repair (NER) | Bulky DNA adducts, UV-induced photoproducts | Minor or no significant role in direct O6-MeG repair, potentially involved for some O6-alkyl adducts. openagrar.denih.govopenrepository.combiologists.com |

This table summarizes the primary DNA repair pathways and their respective roles in dealing with O6-MeG and other types of DNA damage.

O6-Alkylguanine-DNA Alkyltransferase (AGT) Activity and Methyl Group Transfer

The primary cellular defense mechanism against O6-alkylation in DNA, including O6-MedG, is the action of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT. AGT directly reverses the damage by transferring the alkyl group from the O6 position of guanine to a cysteine residue within its own active site oup.comopenagrar.denih.govgenelink.com. This transfer is a stoichiometric, irreversible reaction, rendering the AGT protein inactive after a single repair event. This mechanism is often referred to as a "suicide" mechanism because the repair event inactivates the repair protein itself oup.comgenelink.com.

The transfer of the methyl group from O6-MedG to the cysteine residue of AGT restores the guanine base to its normal form, thereby removing the mutagenic lesion from the DNA. This direct repair pathway is crucial for maintaining genomic integrity and preventing the accumulation of O6-MedG-induced mutations. The efficiency of this methyl group transfer is a key determinant of cellular sensitivity or resistance to methylating agents.

Kinetics of O6-Methyldeoxyguanosine Excision and Repair

The repair of O6-MedG by AGT follows specific kinetic profiles. Studies have shown that the repair of O6-MedG in DNA can follow approximately first-order kinetics with respect to the concentration of the O6-MedG adduct, even under conditions where AGT may become substantially depleted after exposure to high doses of methylating agents researchgate.net. This suggests that the rate-limiting step in repair under certain conditions might be the availability or replenishment of a functional pool of AGT.

The rate of AGT-mediated repair of O6-MedG can be influenced by the local DNA sequence context surrounding the adduct researchgate.netnih.govresearchgate.net. Research using synthetic DNA duplexes containing O6-MedG at specific positions has demonstrated that repair rates can vary depending on the flanking nucleotide sequences researchgate.netnih.govresearchgate.net. For example, studies have shown that O6-methylguanine in certain sequence contexts, such as specific positions within the H-ras sequence, can be repaired at significantly different rates, with some positions being repaired much more slowly than others researchgate.net. This sequence-dependent repair efficiency can contribute to the non-uniform distribution of mutations in the genome, with slowly repaired sites potentially becoming mutational hotspots researchgate.net.

Factors Influencing Repair Efficiency and Resistance Mechanisms

Several factors beyond DNA sequence context can influence the efficiency of O6-MedG repair by AGT and contribute to cellular resistance to methylating agents. The expression level and activity of AGT are critical determinants of repair capacity. Lower levels of functional AGT can lead to increased persistence of O6-MedG adducts and enhanced sensitivity to methylating agents.

Factors influencing AGT levels and activity include:

DNA sequence context: As mentioned, the local DNA sequence can impact the rate of AGT-mediated repair researchgate.netnih.govresearchgate.net.

Epigenetic silencing: Methylation of the MGMT gene promoter can lead to transcriptional silencing and reduced AGT expression, a common mechanism of resistance in cancer cells researchgate.netnih.gov.

Mutations or single nucleotide polymorphisms (SNPs) in the AGT gene: Genetic variations in the AGT gene can affect the stability or catalytic efficiency of the protein researchgate.net.

Structure of the alkyl group: While AGT efficiently repairs methyl adducts, its efficiency can vary for larger or more complex alkyl groups researchgate.netnih.gov.

Cytosine methylation: The presence of 5-methylcytosine (B146107) in neighboring sequences can also influence the kinetics of AGT repair of O6-MedG in a sequence-dependent manner, sometimes hindering repair researchgate.netnih.gov.

Cellular resistance to the cytotoxic and mutagenic effects of O6-MedG is often mediated by high levels of AGT activity, which effectively removes the adduct before it can cause permanent damage. However, in cells with low or depleted AGT levels, O6-MedG can persist and interact with the DNA replication and mismatch repair machinery, leading to mutations and cell death oup.comresearchgate.net. The interaction of O6-MedG:T mispairs with the mismatch repair system can be particularly toxic, leading to futile repair cycles and DNA strand breaks oup.comresearchgate.net.

Stability of O6-Methyldeoxyguanosine in Nucleic Acid Contexts

The stability of O6-Methyldeoxyguanosine within DNA is a crucial factor determining its persistence and potential for causing biological effects. Compared to some other common DNA alkylation products, such as N7-methyldeoxyguanosine (N7-MedG), O6-MedG is relatively stable in DNA acs.orgnih.govacs.orgresearchgate.net. Studies have shown that O6-MedG remains stable at room temperature for extended periods, whereas N7-MedG undergoes depurination more readily acs.orgnih.govacs.orgresearchgate.net. For instance, O6-MedG showed no decomposition over at least 11 days at room temperature, while N7-MedG had a half-life of approximately 2 days under similar conditions acs.orgnih.govacs.orgresearchgate.net. Both adducts were found to be stable when stored at -20°C nih.govacs.orgresearchgate.net.

The relative stability of O6-MedG contributes to its biological significance. If not efficiently repaired by AGT, its persistence in the DNA increases the likelihood of encountering the replication machinery, leading to misincorporation of nucleotides and subsequent mutations.

pH Dependence of Half-Life in Deoxynucleotide Copolymers

The chemical stability of DNA adducts, including O6-MedG, can be influenced by environmental factors such as pH. While specific detailed data on the pH dependence of the half-life of 8-14C-labeled O6-methyldeoxyguanosine specifically within deoxynucleotide copolymers across a broad pH range is not extensively detailed with explicit data tables in the provided search results, research indicates that the stability of modified nucleosides and DNA adducts can be pH-dependent nih.govacs.orgnih.govpnas.org.

Studies involving the synthesis of deoxynucleotide copolymers containing O6-methylguanine have been conducted to investigate the properties and stability of this modified base in a polymeric context nih.govresearchgate.net. The synthesis of O6-methyldeoxyguanosine triphosphate (m6dGTP) and its copolymerization with deoxycytidylic acid have been reported, allowing for the creation of templates containing O6-methylguanine for biochemical studies nih.gov. While direct half-life values as a function of pH for O6-MedG in such copolymers are not explicitly provided in the snippets, the general understanding of chemical kinetics suggests that hydrolysis and other degradation pathways relevant to DNA adducts can be influenced by protonation or deprotonation states, which are pH-dependent.

For comparison, studies on the stability of other related compounds or adducts, such as L-azaserine (which can lead to O6-carboxymethyldeoxyguanosine formation), have shown clear pH dependence of their hydrolysis and half-lives, with increased stability observed at higher pH values within the acidic range acs.org. The reported measurement of pH-dependent half-life for O6-MedG further supports that pH is a factor influencing its stability . Further detailed studies would be required to fully characterize the precise pH-dependent half-life of 8-14C-labeled O6-methyldeoxyguanosine in various deoxynucleotide copolymer contexts.

Advanced Analytical Methodologies in Carbon 14 Chemical Research

Accelerator Mass Spectrometry (AMS) for Ultra-Trace Detection

Accelerator Mass Spectrometry (AMS) is an extremely sensitive nuclear physics technique capable of detecting very low-abundant, long-lived isotopes. nih.goviaea.org It was initially developed for radiocarbon dating but has since found significant applications in biomedical research and other fields requiring ultra-trace isotope analysis. nih.goviaea.orgradiocarbon.comberkeley.edu

Principles of AMS and its Application in Biomedical Research

The fundamental principle of AMS involves accelerating ions to extraordinarily high kinetic energies before mass analysis. radiocarbon.comwikipedia.org14chrono.org This process allows for the separation of a rare isotope, such as 14C, from abundant neighboring masses and effectively suppresses molecular isobars (e.g., 13CH and 12CH2) and, in many cases, atomic isobars (e.g., 14N from 14C). wikipedia.orgllnl.govulisboa.ptcas.cz Unlike traditional decay counting methods that measure radioactive disintegration, AMS directly counts the number of individual isotopic atoms. llnl.govnih.gov This direct counting mechanism contributes significantly to its enhanced sensitivity. nih.gov

In biomedical research, 14C-AMS is widely used to trace the fate of labeled compounds in biological systems. iaea.orgberkeley.edunih.gov Applications include studies of toxicant and drug metabolism, pharmacokinetics, nutrition, and the metabolism of endogenous molecules. nih.goviaea.org AMS enables these studies to be performed safely in humans using very low chemical and radioisotope doses, often referred to as microdosing or microtracing, due to the small sample size requirements and high sensitivity. iaea.orgberkeley.edunih.govtandfonline.com

Quantification of 14C-Labeled DNA Adducts (e.g., O6-Methyldeoxyguanosine Adducts)

AMS is a particularly valuable tool for the trace detection and quantification of DNA adducts formed by exposure to 14C-labeled chemicals. nih.govresearchgate.netnih.govaacrjournals.org Quantifying carcinogen-DNA adducts provides an estimate of the biologically effective dose of a chemical reaching the target tissue. nih.gov

For example, AMS has been applied to the detection of O6-methyldeoxyguanosine (O6-MedG) adducts, a highly mutagenic lesion. researchgate.netnih.govaacrjournals.org While the standard approach for DNA adduct analysis by AMS involves administering a 14C-labeled compound, postlabeling techniques have been developed. researchgate.netaacrjournals.org In a 14C-postlabeling assay for O6-MedG, the adduct is derivatized with 14C-acetic anhydride (B1165640) after isolation. researchgate.netnih.govaacrjournals.org This allows for the detection of low levels of adducts without the need to administer a radiolabeled compound to the subject. aacrjournals.org Procedures have been developed for the derivatization of O6-MedG and 2′-deoxyguanosine (dG) with acetic anhydride, and the resulting acetylated products can be isolated and verified by techniques such as HPLC and mass spectrometry. aacrjournals.org

AMS has also been used to quantify 14C-labeled drug-DNA adducts, such as those formed by carboplatin (B1684641) or oxaliplatin. aacrjournals.orgcancer.gov These measurements can be used to assess DNA damage and potentially predict the response to chemotherapy. aacrjournals.orgcancer.gov

Advantages in Sensitivity for Low-Level Compound Detection

AMS offers significant advantages in sensitivity compared to conventional decay counting methods. llnl.govulisboa.ptnih.govosti.govberkeley.edu It can be up to one million times more sensitive than decay counting for 14C analysis. nih.gov This high sensitivity allows for the detection of radioactivity levels as low as 0.0001 dpm. nih.gov

The sensitivity of AMS for detecting DNA adducts is in the range of one adduct per 1011 to 1012 nucleotides. nih.govnih.gov Some studies report detection limits as low as 1 adduct per 1011 nucleotides with an instrument reproducibility of 2%. nih.gov The absolute detection limit for AMS is approximately 6 aCi 14C/g carbon, or 1 part 14C per 1015 parts total carbon. berkeley.edu Sensitivities approaching 10 attomoles of 14C can be achieved in milligram-sized samples. llnl.govosti.govnih.gov For a typical small molecule labeled with 10% 14C, this can correspond to detection limits in the femtogram range. nih.gov

The exquisite sensitivity of AMS translates to the ability to perform studies with significantly lower amounts of 14C, reducing the required dose and sample size, and minimizing radioactive waste. berkeley.eduulisboa.ptnih.govtandfonline.comosti.gov

Table 1: Representative Sensitivity and Precision Data for 14C-AMS

| Metric | Value | Context | Source(s) |

| Sensitivity (decay) | 0.0001 dpm | Detection limit | nih.gov |

| Sensitivity (atoms) | ~104 atoms of 14C | Sample < 10000 years old, < 1 mg carbon | cern.ch |

| Sensitivity (attomoles) | ~10 amol 14C | mg-sized samples | llnl.govnih.gov |

| Sensitivity (fg/mL) | pg/fg per mL | 14C radiolabelled analytes in biological matrices | pharmaron.com |

| DNA Adduct Detection | 1 adduct per 1011-1012 nucleotides | General detection limit | nih.govnih.gov |

| DNA Adduct Detection | 79 amol | 14C-di-acetyl O6-MedG adduct | researchgate.netnih.gov |

| Precision | 3% | Routine biomedical samples (1 MV system) | berkeley.eduresearchgate.net |

| Precision | 2% | Specific study on DNA adducts | nih.gov |

| Precision | 1-6% | Dependent on 14C content and analysis time | nih.gov |

Chromatography and Spectrometry Techniques

While AMS provides ultra-sensitive quantification of 14C, chromatography and other spectrometry techniques are crucial for separating complex mixtures and identifying specific 14C-labeled compounds, such as metabolites and adducts.

HPLC-MS/MS for Metabolite and Adduct Profiling

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for separating and identifying components in a sample based on their chromatographic and mass spectrometric properties. wikipedia.orgaacrjournals.orgcern.chacs.org In 14C chemical research, HPLC-MS/MS is frequently used for metabolite and adduct profiling. wikipedia.orgaacrjournals.orgcern.chnih.govpharmaron.com

When working with 14C-labeled compounds, HPLC can be used to separate the parent compound from its metabolites or to isolate specific DNA adducts. nih.govaacrjournals.orgpharmaron.com The eluent from the HPLC can then be analyzed. Combining HPLC with AMS (LC-AMS) allows for the quantification of specific 14C analytes, such as the parent compound and its metabolites, by collecting fractions or using a flow-through system. pharmaron.compharmaron.compharmaron.comacs.org This approach is essential for obtaining radioactive metabolite profiles of samples. nih.gov

HPLC-MS/MS provides structural information about the separated compounds through the fragmentation patterns generated in the mass spectrometer. acs.org This is critical for identifying the chemical structures of metabolites and adducts. pharmaron.com While traditional HPLC-MS/MS sensitivity for unlabeled compounds depends on the molecular structure, the combination with 14C labeling and AMS detection overcomes this limitation for quantification. nih.govspectroscopyonline.com

Examples of applications include the identification of metabolites of 3-chloro-4-fluoroaniline (B193440) using techniques like HPLC-MS/MS and the metabolic profiling of 14C-labeled drugs like pamiparib (B560054) in biological samples. nih.govshu.ac.uk

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative analytical technique that involves adding a known amount of an isotopically enriched standard (in this case, often a 14C-labeled version of the analyte) to a sample. The ratio of the natural isotope to the enriched isotope is then measured by mass spectrometry. 14chrono.orgaacrjournals.orgnih.gov

In 14C research, isotope dilution can be used in conjunction with AMS to extend the dynamic range of measurements for samples with higher 14C concentrations. osti.gov While AMS directly measures the isotope ratio, IDMS provides a highly accurate method for quantifying the absolute amount of a substance by using a labeled internal standard that behaves identically to the analyte during sample preparation and analysis. nih.gov

Although the search results did not provide detailed examples of IDMS specifically for 14C-labeled compounds within the context of the provided outline points (DNA adducts, metabolite profiling with HPLC-MS/MS), the principle of isotope dilution is a standard quantitative mass spectrometry technique that can be applied to 14C analysis when an appropriate labeled standard is available. It is particularly useful for accurate measurements in the picomole range and can minimize errors in selected ion monitoring analysis. nih.gov The combination of AMS with isotope dilution can enhance the accuracy and expand the range of quantifiable 14C levels in various sample types. osti.gov

Table 2: Chromatography and Spectrometry Techniques in 14C Research

| Technique | Primary Application(s) | Key Role in 14C Research |

| HPLC | Separation of complex mixtures | Isolating parent compounds, metabolites, and adducts from biological matrices |

| MS/MS | Structural identification | Elucidating the chemical structures of metabolites and adducts |

| HPLC-MS/MS | Metabolite and adduct profiling and identification | Separating and identifying 14C-labeled metabolites and adducts |

| LC-AMS (HPLC/UPLC-AMS) | Quantitative metabolite/adduct profiling | Quantifying specific 14C-labeled compounds after separation |

| Isotope Dilution MS | Quantitative analysis | Accurate quantification using isotopically enriched standards, extending dynamic range |

Immunochemical Approaches for DNA Adduct Detection

Immunochemical approaches represent a valuable set of methodologies for the detection and quantification of DNA adducts, which are formed by the covalent binding of chemicals to DNA. These methods leverage the specificity of antibodies to recognize and bind to modified DNA bases or nucleotides. While carbon-14 (B1195169) (14C) labeling is a powerful technique for tracing the metabolic fate and binding of compounds, including DNA adduct formation, the application of immunochemical detection typically utilizes antibodies raised against specific adduct structures, often without direct reliance on the radioactive label for the detection signal itself. However, 14C labeling can be used in conjunction with immunochemical methods, for instance, during the development and validation of antibodies or to correlate total binding (measured by radioactivity) with specific adduct formation (measured by immunoassay).

General immunochemical techniques employed for DNA adduct detection include enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry (IHC) oup.com. ELISA can be used for the quantitative or semi-quantitative analysis of adducts in isolated DNA samples, while IHC allows for the localization of adducts within cells and tissues oup.comacs.org. These methods offer advantages such as relatively high throughput and the ability to analyze multiple samples. However, their sensitivity can vary depending on the specific antibody and adduct structure oup.com.

Accelerator mass spectrometry (AMS) is noted as a highly sensitive technique for quantifying adducts from 14C-labeled compounds, capable of detecting very low levels of adducts oup.comacs.orgresearchgate.net. While AMS directly measures the 14C isotope ratio to quantify the amount of labeled compound bound to DNA, it typically does not provide structural information about the adduct itself without coupling with other techniques like chromatography nih.gov. Immunochemical methods, conversely, rely on the structural recognition by an antibody, offering specificity for particular adduct types.

Therefore, while immunochemical approaches are established methods in the broader field of DNA adduct detection and can be complemented by radiolabeling techniques like 14C, specific data tables or detailed research findings on the application of these methods for detecting DNA adducts formed by "Abbott 14c" are not present in the search results.

Broader Applications of Carbon 14 Radiolabeling in Chemical Research Associated with Abbott Laboratories

Preclinical Pharmacokinetic and Mechanistic Studies

Preclinical studies are a crucial stage in drug development, and ¹⁴C radiolabeling plays a vital role in understanding how a drug is handled by the body before human trials. openmedscience.comcriver.com These studies provide insights into absorption, distribution, metabolism, and excretion (ADME), as well as helping to elucidate the mechanisms of drug action. openmedscience.comnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations in Preclinical Models (e.g., for [¹⁴C]UPA, [¹⁴C]ABT-418)

ADME studies are fundamental to understanding the pharmacokinetic profile of a drug candidate. ¹⁴C-labeled compounds enable researchers to accurately track the drug's journey through the body. openmedscience.com For example, studies using ¹⁴C-labeled compounds like [¹⁴C]UPA and [¹⁴C]ABT-418 in preclinical models would involve administering the labeled compound and monitoring the appearance and disappearance of radioactivity in biological samples such as blood, urine, feces, and tissues over time. This allows for the determination of how well the drug is absorbed, how it is distributed to different tissues and organs, how it is metabolized, and how it is eliminated from the body. openmedscience.comcriver.com

While specific detailed preclinical ADME data for [¹⁴C]UPA and [¹⁴C]ABT-418 from Abbott Laboratories were not extensively found in the search results, the general application of ¹⁴C radiolabeling in such studies is well-documented. ¹⁴C-labeled compounds are used to quantify the parent drug and its metabolites in various matrices, providing a comprehensive picture of the drug's disposition. pharmaron.com

Identification and Characterization of Metabolites (e.g., β-hydroxy-β-methylbutyrate from ¹⁴C-leucine)

Metabolism studies using ¹⁴C radiolabeling are essential for identifying how a drug is transformed within the body and whether any potentially active or toxic metabolites are formed. openmedscience.comnih.gov By tracing the ¹⁴C label, scientists can identify metabolic pathways and characterize the structures of metabolites. openmedscience.com

A relevant example is the metabolism of leucine (B10760876). Studies using L-[¹⁴C]leucine in rats have demonstrated the endogenous production of β-hydroxy-β-methylbutyrate (HMB) as a metabolite. nih.govresearchgate.net Following oral administration of ¹⁴C-leucine, ¹⁴C-labeled HMB was detected in plasma and urine of rats. nih.govresearchgate.net This conversion occurs via the intermediate α-ketoisocaproic acid (KIC), which is metabolized to HMB. nih.govworktribe.comresearchgate.net The appearance of ¹⁴C-HMB in plasma and urine after ¹⁴C-leucine administration provides direct evidence of this metabolic pathway in vivo. nih.govresearchgate.net

Data from a study in Sprague-Dawley rats administered oral ¹⁴C-leucine at different doses showed varying percentages of ¹⁴C recovered as leucine and HMB in plasma and urine at 1 hour post-dosing and over 24 hours in urine. nih.gov

| Sample Matrix | Dose (mg/kg) | % ¹⁴C as Leucine (1 hr post-dose) | % ¹⁴C as HMB (1 hr post-dose) | % ¹⁴C as Leucine (0-24 hr urine) | % ¹⁴C as HMB (0-24 hr urine) |

| Plasma | 3 | 96.3 | Not detected | - | - |

| Plasma | 1000 | 73.1 | 3.1 | - | - |

| Urine | 3 | - | - | 2.8 | 7.2 |

| Urine | 1000 | - | - | 10.7 | 4.9 |

Note: Data for urine is cumulative over 0-24 hours. Plasma data is at 1 hour post-dose. nih.gov

This demonstrates how ¹⁴C radiolabeling allows for the quantitative analysis of metabolites formed from a parent compound. nih.govresearchgate.net

Mass Balance Studies in Non-Clinical Species

Mass balance studies are conducted to determine the total recovery of the administered radioactivity in excreta (urine, feces, and sometimes expired air) and tissues over a defined period. criver.com This provides critical information on the extent of absorption and the primary routes of elimination. criver.comveedalifesciences.com Using ¹⁴C-labeled compounds in non-clinical species (such as rats and dogs) allows for accurate quantification of the total radioactivity, providing a comprehensive picture of the drug's disposition and ensuring that the majority of the administered dose is accounted for. criver.com These studies are essential for regulatory submissions. criver.compharmaron.com

For instance, a study on the metabolic fate of [8-¹⁴C]adenosine-5'-carboxylic acid ethyl ester ([8-¹⁴C]ACAEE) in dogs, rats, and mice conducted at Abbott Laboratories involved administering the radiolabeled compound and measuring radioactivity in urine and feces. tandfonline.com The study found that urinary elimination of labeled metabolites by rats and mice was complete by 4 days, while dogs eliminated the majority of the dose by 3 days but continued to excrete radioactivity for at least 24 days. tandfonline.com Comparing oral and intravenous administration in dogs revealed that at least 94% of an oral dose of [8-¹⁴C]ACAEE was absorbed. tandfonline.com Radioactivity was primarily cleared via the hepato-biliary route in all species, with urinary excretion being significant in humans. researchgate.net

Elucidation of Mechanism of Action for Chemical Entities

Beyond pharmacokinetic studies, ¹⁴C radiolabeling is also valuable in understanding how a drug interacts with its biological target and exerts its effect. openmedscience.com

Understanding Drug-Target Interactions

¹⁴C radiolabeling can be applied to study the binding of a drug to its target molecule, such as receptors or enzymes. openmedscience.com Radioligand binding assays using ¹⁴C-labeled compounds allow for the determination of binding affinity, receptor occupancy, and the kinetics of drug-target interaction. nih.gov This provides crucial mechanistic insights that can inform drug design and development. openmedscience.com While specific examples from Abbott Laboratories using ¹⁴C for general drug-target interaction studies beyond enzymatic inhibition were not detailed in the search results, the principle of using radiolabeled ligands to study binding is a well-established technique in pharmaceutical research. nih.gov

Structure-Activity Relationship (SAR) Studies Enabled by Radiolabeled Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, aimed at understanding how modifications to a compound's chemical structure influence its biological activity. Radiolabeled compounds play a crucial role in SAR studies by providing sensitive and quantitative methods to assess the interaction of potential drug candidates with biological targets, such as receptors or enzymes, and to track their behavior in biological systems.

Positional and Substituent Effects on Biological Activity (e.g., Tetralin Carboxamides)

Radiolabeling can be employed to study the impact of positional and substituent effects on the biological activity of a compound series. By strategically placing a 14C label within a core structure, researchers can synthesize various analogs with different substituents or modifications at different positions and use the labeled versions in binding assays or cellular uptake studies. This allows for the quantitative assessment of how each structural alteration affects the compound's interaction with its target or its pharmacokinetic properties.

While specific detailed research findings on 14C-labeled tetralin carboxamides in SAR studies by Abbott Laboratories were not found in the immediate search results, tetralin carboxamides have been explored in SAR studies for various therapeutic targets. The principles of using radiolabeling in such studies would involve synthesizing tetralin carboxamide analogs labeled with 14C at a stable position. These labeled analogs could then be used to determine binding affinities to target receptors or enzymes, assess cellular permeability, or track their metabolic fate. For instance, varying substituents on the tetralin ring or the carboxamide portion and observing changes in binding affinity using a radioligand displacement assay would provide insights into the structural requirements for optimal interaction with the biological target. The high sensitivity of 14C detection allows for the use of low concentrations of the labeled compound, which is often necessary for accurate binding studies, especially for high-affinity ligands.

Tracing Biochemical Pathways and Biosynthesis

Carbon-14 (B1195169) radiolabeling is an indispensable tool for tracing biochemical pathways and elucidating the biosynthesis of complex molecules in biological systems. By introducing a 14C-labeled precursor into a biological system, researchers can follow the metabolic transformation of the labeled molecule and identify the intermediates and final products formed.

Use of 14C-labeled Precursors in Cellular Systems (e.g., 14C-glucosamine and 14C-alanine in TSH biosynthesis)

The use of 14C-labeled precursors in cellular systems allows for the investigation of metabolic flux and the identification of the sequence of enzymatic reactions involved in a biosynthetic pathway. Cells or tissues are incubated with a labeled precursor, and at various time points, the cells are harvested, and the labeled compounds are extracted and analyzed, often using chromatographic and detection techniques to identify the radioactive intermediates and products.

For example, 14C-glucosamine has been used to study the biosynthesis of glycoproteins and glycolipids in cellular systems. Studies have shown the incorporation of 14C-glucosamine into plasma proteins and into components of liver membranes, indicating its role as a precursor in the synthesis of glycosylated molecules. Furthermore, research has demonstrated the incorporation of 14C-glucosamine into Thyrotropin (TSH) by isolated rat adenohypophysis, illustrating its use in studying the biosynthesis of specific hormones in cellular systems.

Similarly, 14C-alanine has been widely used as a labeled precursor to investigate amino acid metabolism and its incorporation into various biomolecules. Studies using 14C-alanine in bacteria and plants have helped elucidate the pathways by which alanine (B10760859) is synthesized and converted into other amino acids and cellular constituents. While specific detailed studies by Abbott Laboratories using 14C-glucosamine and 14C-alanine specifically in TSH biosynthesis were not prominently featured in the search results, the general application of using these labeled precursors to trace metabolic pathways and biosynthesis in cellular systems is well-established in biochemical research and relevant to the types of studies conducted in pharmaceutical research.

The ability to trace the incorporation of 14C from these labeled precursors into complex molecules provides valuable insights into the metabolic networks and biosynthetic capabilities of cells, which is essential for understanding drug metabolism, identifying potential off-target effects, and developing strategies for therapeutic intervention.

Theoretical and Computational Chemistry in 14c Labeled Compound Research

Molecular Modeling of DNA Adduct Conformations and Interactions

When a compound like Abbott 14c or its metabolites covalently bind to DNA, they form DNA adducts, which can be a key initiating event in carcinogenesis. researchgate.nettera.org Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to elucidate the three-dimensional structures of these adducts and their impact on DNA conformation.

Understanding the structural features of DNA adducts is crucial because it influences their recognition and processing by cellular DNA repair machinery. nih.gov Computational models can predict how an adduct derived from a compound like Abbott 14c might be positioned within the DNA double helix. For instance, simulations can determine whether the adduct is located in the major or minor groove, or if it intercalates between base pairs, causing significant distortion to the DNA structure. nih.gov

Research on adducts from other compounds, like polycyclic aromatic hydrocarbons (PAHs), has shown that different stereoisomers can lead to vastly different conformations, with some causing greater distortion and solvent exposure than others. nih.gov This structural heterogeneity is believed to play a significant role in how efficiently the adducts are detected and removed by nucleotide excision repair (NER) pathways. nih.gov Such computational insights are vital for assessing the potential genotoxic characteristics of DNA lesions formed by compounds like Abbott 14c.

| Parameter | Description | Significance in Modeling |

|---|---|---|

| α' / β' | Torsion angles defining the linkage between the compound and the DNA base. nih.gov | Determines the orientation of the adduct relative to the DNA helix. |

| χ (Chi) | Glycosidic torsion angle (O4'-C1'-N9-C4 for purines). nih.gov | Describes the orientation of the DNA base relative to the sugar. |

| γ' (Gamma) | Benzylic ring pucker torsion angle. nih.gov | Indicates the conformation of the adduct's ring structure at the linkage point. |

Kinetic Modeling of DNA Repair and Metabolic Pathways

Once DNA adducts are formed, their persistence is determined by the interplay between their formation rate and the efficiency of DNA repair pathways. nih.gov Kinetic modeling provides a quantitative framework for understanding the complex network of reactions involved in the metabolism of a 14C-labeled compound and the subsequent repair of any DNA damage.

The use of a 14C label on Abbott 14c is critical for these studies, as it allows for the precise tracking of the compound and its metabolites through various metabolic pathways. acs.org This includes processes that activate the compound into reactive forms capable of binding to DNA, as well as detoxification pathways. The data gathered from tracing the 14C label—measuring its concentration in different cellular compartments and molecular forms over time—serve as the foundation for building kinetic models.

These models can simulate the flux of Abbott 14c through metabolic networks and predict the rate of DNA adduct formation. Furthermore, they can incorporate the kinetics of DNA repair mechanisms, such as base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR). nih.gov For example, key enzymes in these pathways, such as Poly [ADP-ribose] polymerase 1 (PARP1) in BER, utilize substrates like NAD+ that are directly linked to cellular metabolism. nih.gov Kinetic models can therefore connect the metabolic state of a cell to its capacity for DNA repair.

By simulating these interconnected pathways, researchers can predict the net accumulation of DNA adducts under different conditions and identify the most critical enzymatic steps that determine the fate of the compound. This information is invaluable for understanding the mechanisms of toxicity and for predicting potential biological responses.

| Process | Description | Relevance to 14C-Labeled Compounds |

|---|---|---|

| Metabolic Activation | Conversion of the parent compound into reactive metabolites that can form DNA adducts. | Tracking the 14C label reveals the rate and extent of this conversion. |

| Detoxification | Metabolic pathways that neutralize the compound and facilitate its excretion. | Quantifies the competition between activation and detoxification pathways. |

| DNA Adduct Formation | Covalent binding of reactive metabolites to DNA. | Directly measured by quantifying 14C associated with purified DNA. |

| DNA Repair | Enzymatic removal of DNA adducts (e.g., via NER, BER). nih.gov | The rate of removal of 14C from DNA indicates repair efficiency. |

Computational Approaches for Predicting Radiolabel Distribution and Stability

A significant challenge in studies involving 14C-labeled compounds is ensuring the radiolabel is placed in a metabolically stable position. researchgate.net If the 14C atom is located at a site that is cleaved during metabolism, the radioactivity will no longer serve as an accurate tracer for the molecule of interest. Computational chemistry offers predictive tools to identify the most stable positions for radiolabeling.

Quantum chemistry calculations can predict the reactivity of different atoms within a molecule, identifying potential sites of metabolic attack (metabolic "hotspots"). By avoiding these hotspots, chemists can synthesize a 14C-labeled version of Abbott 14c that is more likely to remain intact throughout its metabolic journey, ensuring the integrity of tracer studies.

Beyond label stability, computational models are used to predict the macroscopic distribution of the radiolabeled compound throughout an organism. Physiologically Based Pharmacokinetic (PBPK) models are mathematical representations of the body's organs and tissues, connected by blood flow. By inputting the physicochemical properties of Abbott 14c (such as solubility, lipophilicity, and protein binding affinity) and metabolic rate constants, PBPK models can simulate its absorption, distribution, metabolism, and excretion (ADME).

These simulations can predict the concentration of the 14C label in various tissues over time, which can later be validated by experimental techniques like Quantitative Whole-Body Autoradiography (QWBA). wuxiapptec.com This predictive capability is highly valuable for designing in vivo studies, helping to estimate tissue concentrations and potential sites of accumulation.

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Quantum Chemistry | Metabolic hotspot analysis | Identifies atoms most susceptible to metabolic transformation. |

| Molecular Docking | Predicting binding to metabolic enzymes | Helps to understand which enzymes are likely to metabolize the compound. |

| PBPK Modeling | Simulating whole-body pharmacokinetics | Predicts tissue-specific concentration of the 14C label over time. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting ADME properties | Estimates physicochemical parameters needed for PBPK models. |

Isotopic Effects and Correction Factors in Quantitative Analyses

The quantitative analysis of 14C-labeled compounds relies on the assumption that the labeled molecules behave identically to their unlabeled counterparts. However, the greater mass of the 14C isotope compared to 12C can lead to small differences in the rates of chemical reactions and physical processes. radiocarbon.pl This phenomenon, known as the kinetic isotope effect (KIE), can cause isotopic fractionation, where the ratio of 14C to 12C in a sample changes relative to the starting material. radiocarbon.com

For example, during metabolic reactions, bonds involving the lighter 12C isotope may break slightly faster than those involving 14C. This can lead to a depletion of 14C in the metabolic products compared to the reactant pool. If not accounted for, this fractionation can introduce errors into quantitative measurements that rely on 14C activity.

To ensure accuracy, it is standard practice in radiocarbon analysis to correct for isotopic fractionation. radiocarbon.com This is achieved by measuring the ratio of the stable isotopes 13C and 12C in the sample using a mass spectrometer. radiocarbon.pl The extent of fractionation for 14C is known to be approximately twice that for 13C. radiocarbon.plresearchgate.net By measuring the 13C/12C ratio (expressed as δ13C) and comparing it to a standard, a correction factor can be calculated and applied to the measured 14C activity. radiocarbon.com This process, known as normalization, corrects for fractionation that occurs both in natural biological processes and during laboratory sample preparation, ensuring that the final reported 14C concentration is accurate and comparable across different sample types. radiocarbon.plarizona.edu

| Concept | Description | Application in 14C Analysis |

|---|---|---|

| Isotopic Fractionation | Alteration in the ratio of isotopes (e.g., 14C/12C) due to mass-dependent differences in reaction rates or physical processes. radiocarbon.plradiocarbon.com | Can lead to under- or over-estimation of 14C content if uncorrected. |

| δ13C Measurement | The ratio of 13C to 12C in a sample, expressed as a deviation from a standard (PDB) in parts per thousand (‰). researchgate.net | Used as a proxy to determine the magnitude of isotopic fractionation. |

| Correction Factor | A calculated value based on the δ13C measurement used to adjust the measured 14C activity. radiocarbon.com | The fractionation for 14C is approximately double that for 13C. radiocarbon.plresearchgate.net |

| Normalized Age/Activity | The 14C result after the correction for isotopic fractionation has been applied. radiocarbon.com | Provides a more accurate and standardized value for quantitative comparison. |

Future Directions and Emerging Research Avenues in Carbon 14 Chemical Studies

Advancements in Radiochemical Synthesis Technologies

Efficient and specific incorporation of the ¹⁴C isotope into target molecules is fundamental to ¹⁴C-based research. Advancements in radiochemical synthesis technologies aim to improve yields, reduce synthesis time, and enable the labeling of increasingly complex molecules. Historically, Abbott Laboratories has been involved in radiosynthetic work, including the synthesis of carbon-14 (B1195169), hydrogen-3, and sulfur-35 (B81441) labeled compounds, and established a radiopharmaceutical laboratory in the mid-1950s. wikipedia.orgfishersci.ca This historical foundation in handling and synthesizing radiolabeled materials is pertinent to future developments in the field.

Modern radiochemical synthesis is moving towards automated systems and microfluidic approaches to handle small quantities of high-activity isotopes safely and efficiently. The synthesis of specific ¹⁴C-labeled compounds, such as the described convergent approach for labeling erucic acid at the C-14 position involving Wittig coupling fishersci.be, exemplifies the need for precise and effective synthetic strategies. Similarly, the radiosynthesis of compounds like ¹⁴C-leuprolide has been part of metabolic studies conducted by Abbott wikipedia.orgwikipedia.org. Future advancements will likely involve the development of more versatile labeling reagents and methodologies that are compatible with a wider range of functional groups and molecular scaffolds, potentially leveraging automation platforms to increase throughput and reproducibility.

Integration of ¹⁴C-Labeling with Advanced Imaging Modalities

While carbon-11 (B1219553) and fluorine-18 (B77423) are the predominant isotopes used in Positron Emission Tomography (PET) imaging due to their positron emission, the integration of ¹⁴C-labeling with advanced imaging modalities presents unique opportunities, particularly for long-term studies. The beta emission of ¹⁴C is not directly suitable for PET, but its long half-life (5,730 years) makes it ideal for studies requiring tracking of compounds or biological processes over extended periods, such as in autoradiography or quantitative whole-body autoradiography (QWBA).

Abbott has experience in developing radiotracers for imaging with isotopes like ¹⁸F and ¹¹C, as seen in the development of radiotracers for quantifying α7-nAChR with PET nih.govnih.gov. While this work primarily involves different isotopes, the underlying expertise in radiopharmaceutical development, tracer kinetics, and imaging science is transferable. Future research could explore novel ways to integrate the sensitivity of ¹⁴C detection in tissue samples with advanced anatomical or functional imaging techniques using other modalities to provide correlative information. This might involve developing new probes or methodologies that link the presence of a ¹⁴C-labeled molecule detected by autoradiography to specific cellular or tissue features identified through high-resolution microscopy or other imaging techniques.

Novel Applications in Systems Biology and Multi-Omics Research

Carbon-14 labeling has traditionally been crucial in drug metabolism and pharmacokinetic (ADME) studies, providing quantitative data on absorption, distribution, metabolism, and excretion. Abbott has utilized ¹⁴C-labeled compounds in such studies, for instance, investigating the metabolism and excretion of [¹⁴C]cefmenoxime in humans fishersci.at and conducting ADME studies with ¹⁴C-leucine in rats, revealing metabolites like ¹⁴C-HMB and ¹⁴C-alpha-ketoisocaproic acid fishersci.iet3db.ca. These studies provide fundamental data on how organisms process specific molecules.

In the era of systems biology and multi-omics research, ¹⁴C-labeling can offer unique insights into metabolic fluxes and the dynamics of biomolecules within complex biological networks. By tracing the fate of ¹⁴C-labeled precursors or substrates, researchers can map metabolic pathways, quantify synthesis and degradation rates, and understand how these processes are altered in different physiological or pathological states. Future applications could involve using multiplexed ¹⁴C-labeling strategies in combination with advanced mass spectrometry-based metabolomics or proteomics to track the incorporation of labeled atoms into various biomolecules simultaneously, providing a more integrated view of cellular and organismal biochemistry. Abbott's research in areas like metabolism fishersci.iet3db.ca positions it to contribute to these complex multi-omics applications of ¹⁴C tracing.

Development of High-Throughput Methodologies for ¹⁴C Analysis

Analyzing ¹⁴C-labeled samples often involves techniques like liquid scintillation counting (LSC), chromatography (e.g., HPLC), and mass spectrometry. While highly sensitive, traditional methods can be time-consuming, limiting the throughput of ¹⁴C-based studies. The development of high-throughput methodologies for ¹⁴C analysis is essential to accelerate research, particularly in drug discovery and biological screening.

High-throughput approaches in radiochemical analysis could involve miniaturization of sample processing, integration of analytical steps, and automation. Abbott has expertise in developing high-throughput systems, particularly in the field of diagnostics with platforms like Alinity and ARCHITECT wikipedia.org. While these platforms are primarily designed for immunoassays and molecular diagnostics, the underlying principles of automation, sample handling, and data processing are relevant. Adapting or developing similar high-throughput platforms for the analysis of ¹⁴C in biological samples, potentially integrating techniques like accelerated mass spectrometry (AMS) or advanced detection methods with automated chromatography, could significantly enhance the efficiency of ¹⁴C-based research. The need for high-throughput analysis is also evident in other areas of biological research, such as the development of high-throughput SDS-PAGE methods fishersci.com, highlighting a general trend towards automation in laboratory procedures.

Collaborative Research Frameworks for Advancing ¹⁴C-Based Chemical Biology

Advancing complex scientific fields like ¹⁴C-based chemical biology requires collaboration between academic institutions, industry, and governmental bodies. Collaborative research frameworks facilitate the sharing of expertise, resources, and data, accelerating the development and application of new technologies and methodologies. The Abbott Pandemic Defense Coalition serves as a prime example of such a collaborative framework, bringing together a global network to focus on the early detection and mitigation of infectious disease threats wikipedia.orgwikidata.orgmims.comcenmed.comiiab.me.

While the coalition's immediate focus is on infectious disease diagnostics and surveillance, the model of a multi-sector partnership with a focus on laboratory capacity building is highly relevant to advancing ¹⁴C-based chemical biology. mims.comcenmed.comiiab.me Collaborative efforts can drive the standardization of ¹⁴C analysis methods, the development of shared databases for metabolic profiling, and the establishment of training programs for the next generation of radiochemists and chemical biologists. Such frameworks can also facilitate the application of ¹⁴C-based techniques to study the metabolism and distribution of antiviral compounds or to trace the biochemical changes induced by pathogens, thereby contributing to pandemic preparedness and response efforts. The coalition's emphasis on strengthening laboratory infrastructure and expertise globally is crucial for enabling advanced research techniques, including those utilizing carbon-14.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Abbott 14c's biochemical mechanisms?

- Methodological Guidance : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example:

- P: Target biological system (e.g., enzyme kinetics).

- I: Abbott 14c's concentration or interaction mode.

- C: Baseline activity without Abbott 14c or comparison with analogous compounds.

- O: Measurable outcomes (e.g., inhibition rate, binding affinity).

- T: Duration of exposure or reaction time.

Ensure clarity and avoid overgeneralization by specifying variables (e.g., pH, temperature) .

Q. What variables must be controlled in experimental designs studying Abbott 14c's stability?

- Methodological Guidance :

- Independent variables : Temperature, solvent composition, light exposure.

- Dependent variables : Degradation rate, spectral purity (e.g., HPLC/UV-Vis data).

- Confounding factors : Batch-to-batch variability, humidity.

Use factorial designs to test interactions between variables. Document protocols rigorously to ensure reproducibility .

Q. How should researchers design a dose-response experiment for Abbott 14c?

- Methodological Guidance :

- Range selection : Conduct pilot trials to identify EC50/IC50 ranges.

- Replicates : Include ≥3 technical replicates to assess variability.

- Controls : Negative (solvent-only) and positive (reference inhibitor) controls.

- Data collection : Use automated plate readers for high-throughput assays.

Tabulate raw data with error margins (e.g., ±SD) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data for Abbott 14c's binding affinity be resolved?

- Methodological Guidance :

- Re-examine parameters : Verify force fields in molecular dynamics simulations (e.g., AMBER vs. CHARMM).

- Experimental validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics.

- Cross-validation : Compare results with orthogonal methods (e.g., isothermal titration calorimetry).

Address discrepancies through iterative hypothesis testing .

Q. What statistical methods are appropriate for analyzing Abbott 14c's dose-response data?

- Methodological Guidance :

Q. How can researchers ensure reproducibility in Abbott 14c synthesis protocols?

- Methodological Guidance :

- Documentation : Publish step-by-step procedures with reaction conditions (e.g., molar ratios, catalysts).

- Peer validation : Share raw NMR/LC-MS spectra in supplementary materials.

- Blind testing : Collaborate with independent labs to replicate synthesis.

Reference IUPAC guidelines for compound characterization .

Q. What strategies mitigate bias when comparing Abbott 14c with structurally similar compounds?

- Methodological Guidance :

- Blinded assays : Encrypt compound identities during testing.

- Standardized assays : Use identical buffer conditions and instrumentation.

- Meta-analysis : Aggregate data from multiple studies to assess consistency.

Discuss limitations in generalizability (e.g., cell line specificity) .

Data Management and Analysis

Q. How should researchers handle missing or inconsistent data in Abbott 14c studies?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.